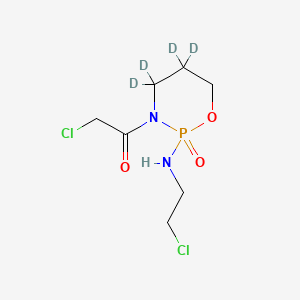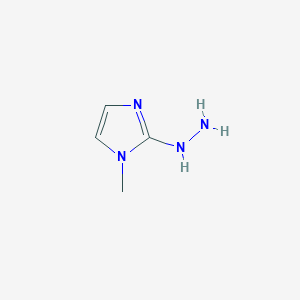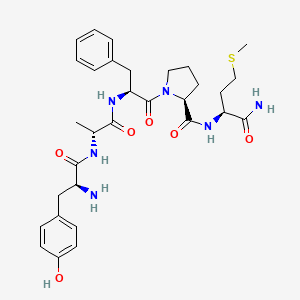
3-(Tert-butoxy)pyrrolidine; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butoxy)pyrrolidine; oxalic acid: is a compound that combines 3-(tert-butoxy)pyrrolidine with oxalic acid. This compound is often used in scientific research and industrial applications due to its unique chemical properties. The molecular formula for 3-(tert-butoxy)pyrrolidine is C8H17NO, and when combined with oxalic acid, it forms a salt with various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the tert-butoxy group. The resulting product is then combined with oxalic acid to form the final compound .
Industrial Production Methods: In industrial settings, the production of 3-(tert-butoxy)pyrrolidine; oxalic acid involves large-scale chemical reactions using high-purity reagents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Tert-butoxy)pyrrolidine; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(tert-butoxy)pyrrolidine; oxalic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds .
Biology: In biological research, this compound is used to study the effects of tert-butoxy groups on biological systems. It can be used to modify biomolecules and study their interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used as a precursor for drug development and in the synthesis of pharmaceutical intermediates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-(tert-butoxy)pyrrolidine; oxalic acid involves its interaction with molecular targets in biological systems. The tert-butoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
- 3-(tert-Butoxy)propionic acid
- 3-(tert-Butoxy)butyric acid
- 3-(tert-Butoxy)pentanoic acid
Uniqueness: 3-(Tert-butoxy)pyrrolidine; oxalic acid is unique due to its combination of a pyrrolidine ring with a tert-butoxy group and oxalic acid. This combination imparts distinct chemical properties that are not found in similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXVLLXTWMPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)
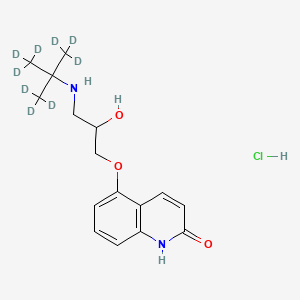

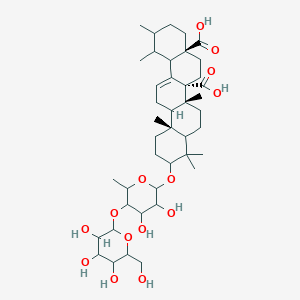
![[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)
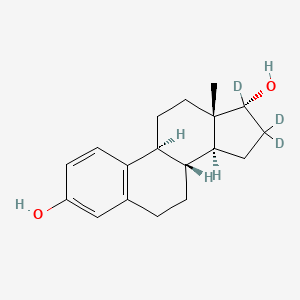
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)
